6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that combines the structural features of benzothiazole, piperazine, and purine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a base such as potassium carbonate.
Purine Attachment: The final step involves the coupling of the piperazine-benzothiazole intermediate with a purine derivative, such as 9-methyl-9H-purine, under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various alkyl or acyl groups.
Scientific Research Applications
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzyme active sites or receptor binding pockets, while the piperazine and purine rings can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine: Lacks the methyl group on the purine ring.
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine: Contains an ethyl group instead of a methyl group on the purine ring.
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-phenyl-9H-purine: Contains a phenyl group on the purine ring.
Uniqueness
The uniqueness of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine lies in its specific combination of structural features, which can confer unique biological activities and binding properties. The presence of the methyl group on the purine ring can influence its interaction with biological targets, potentially enhancing its efficacy and selectivity.
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7S/c1-22-11-20-14-15(22)18-10-19-16(14)23-6-8-24(9-7-23)17-21-12-4-2-3-5-13(12)25-17/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKESQNQBFPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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